4-(4-Formylphenylmethoxy)-benzonitrile
Description
4-(4-Formylphenylmethoxy)-benzonitrile is a benzonitrile derivative featuring a methoxy-linked 4-formylphenyl substituent. Its molecular structure consists of a benzonitrile core (a benzene ring with a nitrile group at the para position) connected via an ether linkage to a second benzene ring bearing a formyl (-CHO) group at its para position. This compound is of interest in organic synthesis due to its reactive formyl and nitrile groups, which enable participation in condensation, nucleophilic addition, and cyclization reactions.
Properties
IUPAC Name |
4-[(4-formylphenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-12-5-7-15(8-6-12)18-11-14-3-1-13(10-17)2-4-14/h1-8,10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLZORPGAYZABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenylmethoxy)-benzonitrile typically involves the reaction of 4-hydroxybenzaldehyde with 4-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 4-(4-Formylphenylmethoxy)-benzonitrile may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylphenylmethoxy)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(4-Carboxyphenylmethoxy)-benzonitrile.
Reduction: 4-(4-Hydroxyphenylmethoxy)-benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Formylphenylmethoxy)-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 4-(4-Formylphenylmethoxy)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group can participate in hydrogen bonding, while the benzonitrile moiety can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related benzonitrile derivatives are compared below, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
- 4-(4-Bromo-3-formylphenoxy)benzonitrile (): Substituents: Bromine (electron-withdrawing) at position 4 and formyl at position 3 on the phenoxy ring. Molecular Weight: 302.12 g/mol (vs. ~253.25 g/mol for the target compound). Impact: Bromine increases molecular weight and may stabilize the compound against oxidation compared to the non-halogenated target compound.
Functional Group Variations
- 4-(4-Chloro-3-methylphenoxy)benzonitrile (): Substituents: Chlorine and methyl groups on the phenoxy ring. Molecular Formula: C₁₄H₁₀ClNO. Impact: Chlorine’s electron-withdrawing effect enhances resistance to nucleophilic attacks, while methyl provides steric bulk. Lacks the formyl group, limiting utility in condensation reactions .
- 4-(4-Carboxylphenoxy)phthalonitrile (): Substituents: Carboxyl (-COOH) replaces formyl (-CHO) on the phenoxy ring. Synthesis: Generated via oxidation of 4-(4-formylphenoxy)phthalonitrile in air.
Physicochemical Properties
Reactivity and Stability
- Oxidation Sensitivity: The formyl group in 4-(4-formylphenoxy)phthalonitrile oxidizes to carboxyl under ambient conditions (). This suggests that the target compound’s formyl group may similarly oxidize, limiting its shelf life unless stabilized .
- Halogen Stabilization : Brominated analogs (e.g., ) exhibit higher predicted boiling points and melting points, likely due to halogen-induced intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
